molecular formula C3H3ClF2O2S B1436089 2,2-Difluorocyclopropane-1-sulfonyl chloride CAS No. 1935280-15-1

2,2-Difluorocyclopropane-1-sulfonyl chloride

Cat. No. B1436089
M. Wt: 176.57 g/mol
InChI Key: QXEHPDCUUOQBIX-UHFFFAOYSA-N
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Description

2,2-Difluorocyclopropane-1-sulfonyl chloride is a synthetic compound with the molecular formula C3H3ClF2O2S . It has gained considerable importance in various fields of industry and research. It is a derivative of 2-Fluorocyclopropanesulfonyl Chloride and is useful for the preparation of URAT1 inhibitors .


Molecular Structure Analysis

The InChI code for 2,2-Difluorocyclopropane-1-sulfonyl chloride is 1S/C3H3ClF2O2S/c4-9(7,8)2-1-3(2,5)6/h2H,1H2 . This indicates that the molecule consists of a three-carbon cyclopropane ring with two fluorine atoms attached to one of the carbons, and a sulfonyl chloride group attached to another carbon.


Physical And Chemical Properties Analysis

The molecular weight of 2,2-Difluorocyclopropane-1-sulfonyl chloride is 176.57 g/mol . Other physical and chemical properties are not explicitly mentioned in the search results.

Scientific Research Applications

Applications in Organic Synthesis

2,2-Difluorocyclopropane-1-sulfonyl chloride has not been directly mentioned in the available literature. However, closely related compounds such as trifluoromethanesulfonyl chloride (CF3SO2Cl) are extensively used in organic synthesis. These compounds are pivotal in forming C–CF3, C–SCF3, C–SOCF3, and C–Cl bonds. The electrophilic chlorination, exclusive to CF3SO2Cl, is particularly exploited for enantioselective chlorination, showcasing its utility in enhancing the complexity and functionality of organic molecules through selective transformations (Hélène Chachignon, H. Guyon, & D. Cahard, 2017).

Environmental Degradation Studies

Research on polyfluoroalkyl chemicals, which may include derivatives and compounds related to 2,2-Difluorocyclopropane-1-sulfonyl chloride, focuses on their environmental persistence and potential degradation pathways. These studies are critical for understanding the environmental fate, biodegradability, and potential transformation into perfluoroalkyl carboxylic (PFCAs) and sulfonic acids (PFSAs) (Jinxia Liu & Sandra Mejia Avendaño, 2013).

Health and Environmental Safety

The potential toxicological effects of perfluoroalkyl acids and their derivatives, including compounds similar in structure or function to 2,2-Difluorocyclopropane-1-sulfonyl chloride, have been studied. These compounds are known for their widespread use and persistence in the environment, necessitating a thorough understanding of their health risks. Current research suggests the need for further studies to evaluate their safety and impact, particularly concerning their developmental toxicity (C. Lau, J. Butenhoff, & J. M. Rogers, 2004).

Novel Fluorinated Alternatives

The transition towards using fluorinated alternatives to long-chain perfluoroalkyl carboxylic acids (PFCAs) and perfluoroalkane sulfonic acids (PFSAs) includes compounds like 2,2-Difluorocyclopropane-1-sulfonyl chloride. These alternatives are being studied for their environmental releases, persistence, and potential exposure to biota and humans, aiming to find safer and less persistent options (Zhanyun Wang, I. Cousins, M. Scheringer, & K. Hungerbühler, 2013).

properties

IUPAC Name

2,2-difluorocyclopropane-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3ClF2O2S/c4-9(7,8)2-1-3(2,5)6/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXEHPDCUUOQBIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(F)F)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3ClF2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Difluorocyclopropane-1-sulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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